N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a benzenesulfonamide structure with chlorine and fluorine substituents
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that benzothiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antioxidant properties . This suggests that the compound may interact with multiple targets within the cell.
Mode of Action
Benzothiophene derivatives are known to interact with various cellular targets, leading to changes in cellular function . For instance, some benzothiophene derivatives have been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Biochemical Pathways
Given the lack of specific information about this compound, it’s difficult to summarize the exact biochemical pathways it affects. Based on the known activities of benzothiophene derivatives, it’s likely that this compound could affect pathways related to inflammation, cancer progression, microbial growth, and oxidative stress .
Pharmacokinetics
Benzothiophene derivatives are generally known for their high lipid solubility and shorter biological half-lives . These properties could potentially enhance the bioavailability of the compound, allowing it to effectively reach its cellular targets.
Result of Action
Given the known activities of benzothiophene derivatives, it’s likely that this compound could have anti-inflammatory, anticancer, antimicrobial, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the hydroxyethyl group: This step often involves the reaction of the benzo[b]thiophene derivative with ethylene oxide or similar reagents under basic conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl) benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to other benzo[b]thiophene derivatives .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-13-7-10(5-6-14(13)18)24(21,22)19-8-15(20)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBLOCIFINDXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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